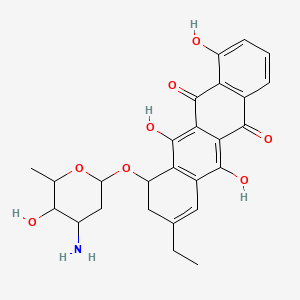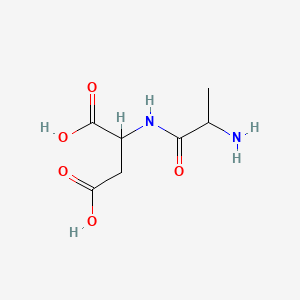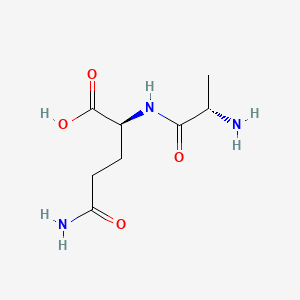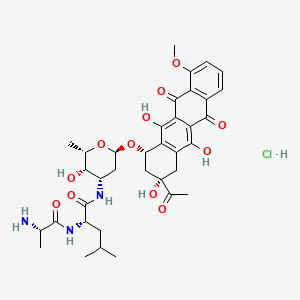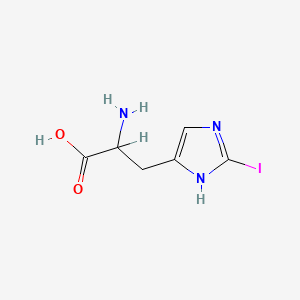
2-Iodohistidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodohistidine exhibits strong antimalarial activity.
Aplicaciones Científicas De Investigación
Deiodination Studies
Goldberg and Cohen (1993) explored the deiodination of 2-iodohistidine, finding that simple thiols could fully deiodinate it within 24 hours at 25°C. They proposed a mechanism involving a nucleophilic attack by a soft mercaptide ion on soft iodine in the protonated imidazole, explaining the loss of antimalarial activity of 2-iodohistidine in owl monkeys beyond a 24-hour period (Goldberg & Cohen, 1993).
Chromatography and Separation
Miyashita and Yamashita (1989) investigated the separation of iodohistidines, including 2-iodohistidine, through reversed-phase high-performance liquid chromatography. They found that the separation of iodohistidines depended largely on the stationary phase properties and the mobile phase used (Miyashita & Yamashita, 1989).
Molecular Iodine Emissions Study
A model of iodine chemistry in the marine boundary layer, by Saiz‐Lopez et al. (2005), investigated the impact of coastal emissions of molecular iodine, including the role of iodohistidines. They provided insights into the biogeochemical behavior of iodine in the environment, which can impact the formation of new particles and cloud condensation nuclei (Saiz‐Lopez et al., 2005).
Diagnostic Tool for Thyroidal Disorders
Gons et al. (1978) found iodohistidines, including 2-iodohistidine, in the urine of patients with congenital goiter and abnormal iodoproteins, suggesting their potential as a diagnostic tool for specific types of hereditary congenital thyroidal disorders (Gons et al., 1978).
Capture of Volatile Iodine
Sava et al. (2011) demonstrated the capture of molecular iodine, including compounds like 2-iodohistidine, within metal-organic frameworks. This research has implications for the capture and storage of radioiodine from nuclear fuel processing activities (Sava et al., 2011).
Radioiodination Methods
Dubost et al. (2020) discussed the surge in the development of new synthetic methodology for radioiodination, which could involve 2-iodohistidine. These methods are significant for biological research, diagnostic imaging, and radiotherapy (Dubost et al., 2020).
Iodine Quantification in Complex Matrices
Shelor and Dasgupta (2011) reviewed analytical methods for the quantification of iodine, which could include the analysis of compounds like 2-iodohistidine in various complex matrices. This research is crucial for understanding iodine's role in human nutrition and environmental studies (Shelor & Dasgupta, 2011).
Sorption and Transport of Iodine Species
Hu et al. (2005) studied the sorption and transport behavior of iodine species in environmental sediments, which could include 2-iodohistidine. This research provides insights into the biogeochemical cycling of iodine in the environment (Hu et al., 2005).
Capture of Iodide from Solutions
Liu et al. (2014) investigated the uptake of iodide anions, like those from 2-iodohistidine, on specific adsorbents. This study has implications for the environmental management of iodine isotopes (Liu et al., 2014).
Iodine Deficiency and Public Health Policy
Pretell (2017) discussed the role of scientific research in addressing iodine deficiency in public health, which could include studies on iodohistidines like 2-iodohistidine. This research illustrates the use of scientific findings to shape health policy and programs (Pretell, 2017).
Iodine in Antisepsis
Fleischer and Reimer (1997) reviewed the use of iodine, potentially including compounds like 2-iodohistidine, in medical antisepsis. This research underscores the broad applications of iodine in medical settings (Fleischer & Reimer, 1997).
Iodohistidines in Thyroidal Iodoproteins
Savoie et al. (1973) identified iodohistidines, including 2-iodohistidine, in thyroidal iodoproteins, providing insights into their biosynthesis and metabolism in humans and rats (Savoie et al., 1973).
Polyvalent Iodine Chemistry
Zhdankin and Stang (2008) discussed the chemistry of polyvalent iodine compounds, which could include derivatives like 2-iodohistidine. This research highlights the importance of iodine compounds in organic synthesis and environmental chemistry (Zhdankin & Stang, 2008).
Propiedades
Número CAS |
25167-98-0 |
|---|---|
Nombre del producto |
2-Iodohistidine |
Fórmula molecular |
C6H8IN3O2 |
Peso molecular |
281.05 g/mol |
Nombre IUPAC |
2-amino-3-(2-iodo-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8IN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12) |
Clave InChI |
QYRJIYLZOYRECO-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=N1)I)CC(C(=O)O)N |
SMILES canónico |
C1=C(NC(=N1)I)CC(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-Iodohistidine; 2-Iodo-L-histidine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



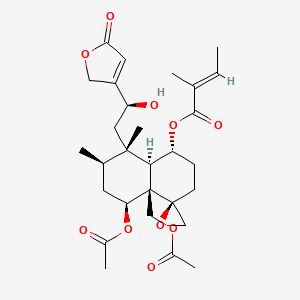
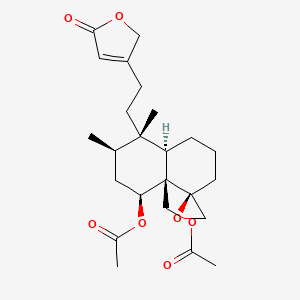
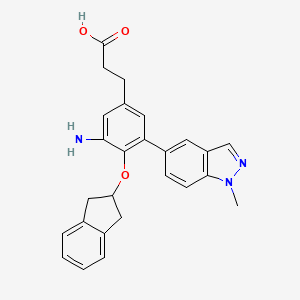
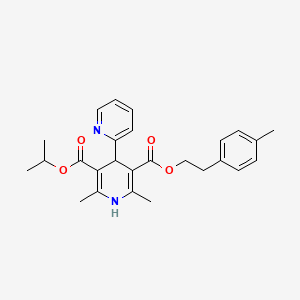
![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)
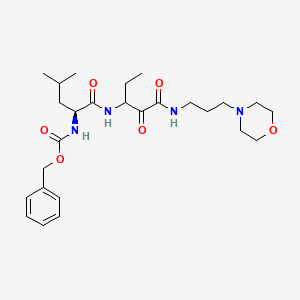
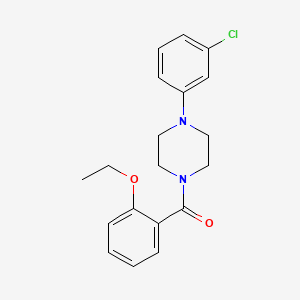
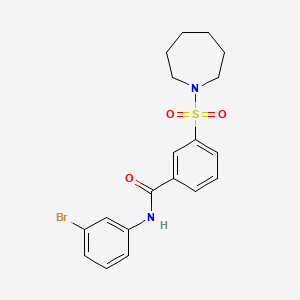
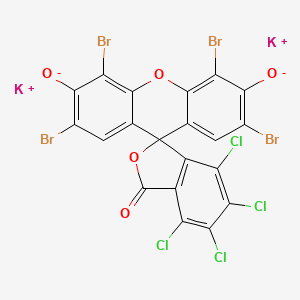
![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)
